Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate
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Overview
Description
Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate moiety, a butan-2-yl substituted phenyl group, and a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate typically involves multiple steps:
Carbamoylation: The attachment of a carbamoyl group to the phenyl ring.
Esterification: The formation of the methyl ester.
Each step requires specific reagents and conditions. For example, nitration often involves the use of concentrated nitric acid and sulfuric acid under controlled temperatures. Carbamoylation can be achieved using isocyanates or carbamoyl chlorides in the presence of a base. Esterification typically involves methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions.
Oxidation: The butan-2-yl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide for basic hydrolysis, sulfuric acid for acidic hydrolysis.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of an amine derivative.
Substitution: Formation of a carboxylic acid.
Oxidation: Formation of a ketone or carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmacologically active compounds.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Biological Studies: As a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[4-(methyl)phenyl]carbamoyl}-5-nitrobenzoate
- Methyl 3-{[4-(ethyl)phenyl]carbamoyl}-5-nitrobenzoate
Uniqueness
Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate is unique due to the presence of the butan-2-yl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
methyl 3-[(4-butan-2-ylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-4-12(2)13-5-7-16(8-6-13)20-18(22)14-9-15(19(23)26-3)11-17(10-14)21(24)25/h5-12H,4H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQARQPRCXUWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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